molecular formula C9H14N2OS B2689203 5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine CAS No. 1888950-69-3

5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine

Número de catálogo: B2689203
Número CAS: 1888950-69-3
Peso molecular: 198.28
Clave InChI: ZIZMPBXBOWGBHN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine is a chemical compound of interest in medicinal chemistry and antibacterial research. It features a 1,3-thiazole core, a five-membered heterocycle recognized as a privileged structure in drug design . The thiazole ring is a significant pharmacophore found in numerous FDA-approved antibiotics, where its properties can influence the spectrum of activity, potency, and pharmacokinetic profile of a drug molecule . The specific substitution pattern of the thiazole ring in this compound, with a methyl group at the 5-position and an oxan-3-yl group at the 4-position, may be explored to study structure-activity relationships (SAR). Researchers can utilize this compound to develop novel molecular entities targeting resistant bacterial strains, a critical area of focus given the urgent global health concern of antibiotic resistance . This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle the compound with appropriate personal protective equipment.

Propiedades

IUPAC Name

5-methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-6-8(11-9(10)13-6)7-3-2-4-12-5-7/h7H,2-5H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZMPBXBOWGBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2CCCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical properties, a proposed synthetic pathway, and detailed characterization methodologies for the novel compound 5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine. While direct experimental data for this specific molecule is not extensively available in current literature, this document synthesizes information from foundational chemical principles and extensive data on its core components—the 2-aminothiazole and oxane (tetrahydropyran) moieties. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and structurally related compounds in the field of medicinal chemistry and drug discovery.

Introduction: Unpacking the Structural Components and Potential Significance

5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a 2-aminothiazole core substituted with a methyl group at the 5-position and an oxane (tetrahydropyran) ring at the 4-position. The constituent parts of this molecule are of significant interest in medicinal chemistry, suggesting its potential as a valuable scaffold for drug development.

  • The 2-Aminothiazole Core: The 2-aminothiazole moiety is a "privileged" structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2] This wide range of activities makes it a versatile starting point for the design of new therapeutic agents.

  • The Oxane (Tetrahydropyran) Ring: The oxane, or tetrahydropyran, ring is a saturated six-membered heterocycle containing one oxygen atom.[3] Its inclusion in drug candidates is a well-established strategy to modulate physicochemical properties. The oxane moiety can improve aqueous solubility, reduce metabolic liability, and lower the basicity of adjacent amines.[4] It is often used to replace less favorable groups like gem-dimethyl or carbonyl groups, enhancing the overall drug-like properties of a molecule.[5]

  • The Methyl Group: The methyl group at the 5-position of the thiazole ring is an electron-donating group. This substitution is known to increase the basicity and nucleophilicity of the thiazole ring, which can influence its reactivity and interaction with biological targets.[6][7]

The combination of these three structural features in 5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine suggests a molecule with potential for favorable biological activity and desirable pharmacokinetic properties, making it a compelling target for synthesis and investigation.

Predicted Physicochemical Properties

Based on the known properties of its constituent parts, we can predict the key physicochemical characteristics of 5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₁₄N₂OSDerived from the chemical structure.
Molecular Weight 214.29 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solid at room temperature.2-aminothiazole is a solid with a melting point of 91-93 °C.[8] The larger substituents would likely increase the melting point.
Solubility Moderately soluble in water and soluble in alcohols and other polar organic solvents.2-aminothiazole has a water solubility of 100 g/L.[9] The presence of the polar oxane ring should maintain or enhance aqueous solubility.
pKa Estimated to be around 5.0 - 6.0.The pKa of 2-aminothiazole is approximately 5.36.[8] The electron-donating methyl group may slightly increase the basicity (and thus the pKa of the conjugate acid).
LogP Estimated to be in the range of 1.0 - 2.0.The LogP of 2-aminothiazole is 0.4.[10] The addition of the methyl and oxane groups will increase lipophilicity. The oxane ring itself has a LogP of approximately 0.9.[11]

Proposed Synthetic Pathway: The Hantzsch Thiazole Synthesis

The most established and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[12] This reaction involves the condensation of an α-haloketone with a thiourea.[13] A plausible synthetic route for 5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine using this methodology is outlined below.

Diagram of the Proposed Synthetic Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product alpha_haloketone 1-Bromo-1-(oxan-3-yl)propan-2-one conditions Solvent (e.g., Ethanol) Reflux alpha_haloketone->conditions thiourea Thiourea thiourea->conditions target_molecule 5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine conditions->target_molecule

Caption: Proposed Hantzsch synthesis of the target molecule.

Step-by-Step Experimental Protocol
  • Preparation of the α-Haloketone Precursor (1-Bromo-1-(oxan-3-yl)propan-2-one): This key intermediate is not commercially available and would need to be synthesized. A plausible route would involve the bromination of 1-(oxan-3-yl)propan-2-one.

  • Hantzsch Thiazole Synthesis:

    • In a round-bottom flask, dissolve 1.0 equivalent of 1-bromo-1-(oxan-3-yl)propan-2-one in a suitable solvent such as ethanol.

    • Add 1.2 equivalents of thiourea to the solution.

    • Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[14]

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into cold water or onto crushed ice to precipitate the product.

    • Collect the solid product by filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine.

Structural Elucidation and Characterization

Rigorous analytical techniques are essential to confirm the identity and purity of the synthesized compound. The following methods are standard for the characterization of novel 2-aminothiazole derivatives.[15][16]

Spectroscopic and Analytical Data Summary
TechniqueExpected Observations
¹H NMR - A singlet for the methyl protons (C5-CH₃). - Signals for the methylene and methine protons of the oxane ring. - A broad singlet for the amine protons (-NH₂). - The chemical shifts of the oxane protons will be influenced by the thiazole ring.
¹³C NMR - A signal for the methyl carbon. - Signals for the carbons of the oxane ring. - Signals for the aromatic carbons of the thiazole ring (C2, C4, C5).
FT-IR - N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). - C=N stretching of the thiazole ring (around 1500-1600 cm⁻¹). - C-S stretching (around 600-800 cm⁻¹). - C-O-C stretching of the oxane ring (around 1050-1150 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns of the thiazole ring, which often involve cleavage of the ring.[17]
Elemental Analysis - The percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur should be within ±0.4% of the calculated theoretical values.
Diagram of the Analytical Workflow

Analytical_Workflow Start Synthesized Product Purification Purification (Recrystallization/Chromatography) Start->Purification Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check Structural_Confirmation Structural Confirmation Purity_Check->Structural_Confirmation NMR ¹H and ¹³C NMR Structural_Confirmation->NMR IR FT-IR Spectroscopy Structural_Confirmation->IR MS Mass Spectrometry Structural_Confirmation->MS Elemental Elemental Analysis Structural_Confirmation->Elemental Final_Data Confirmed Structure and Purity NMR->Final_Data IR->Final_Data MS->Final_Data Elemental->Final_Data

Caption: Workflow for the characterization of the target molecule.

Conclusion and Future Outlook

5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine represents a novel chemical entity with significant potential in the field of drug discovery. By combining the biologically active 2-aminothiazole core with the favorable physicochemical properties imparted by the oxane ring, this molecule serves as a promising scaffold for the development of new therapeutic agents. This guide provides a robust, scientifically-grounded framework for its synthesis and characterization, paving the way for future investigations into its biological activity and potential applications. The methodologies and predicted properties detailed herein are based on well-established chemical principles and extensive data from analogous structures, offering a solid starting point for any research program targeting this or related compounds.

References

  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Elnagdi, M. H., Elmoghayar, M. R. H., & Sadek, K. U. (1982). The Chemistry of Thiazole Derivatives. Advances in Heterocyclic Chemistry, 30, 1-81.
  • PubChem. (n.d.). 2-Aminothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydropyran. National Center for Biotechnology Information. Retrieved from [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery.
  • Ningbo Inno Pharmchem Co.,Ltd. (2024). Introducing Oxane: The Versatile Tetrahydropyran Solution for Various Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]

  • American Chemical Society Publications. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry.
  • BenchChem. (2025).
  • MDPI. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
  • Singh, N., & Singh, A. K. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
  • Burlingham, B. T., & Widlanski, T. S. (2003). A mild and efficient method for the synthesis of oxetanes. The Journal of organic chemistry, 68(18), 7192-7195.
  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • Raffa, R. B., & Pergolizzi Jr, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465.
  • Patil, S. S., Dandale, A. S., & Kuchekar, B. S. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemistry & Chemical Technology, 16(4), 535-541.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • PubMed. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?.
  • Kumar, S., Singh, R. K., Varshney, P., Varshney, S., & Mishra, A. K. (2010). Synthesis and antimicrobial activity of 2-aminothiazole derivatives. International Journal of Pharmaceutical Sciences and Research, 1(8), 67.
  • Himaja, M., Fatima, N., & Padmaja, A. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 24(7), 2911.
  • Kumar, A., & Kumar, R. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies, 10(5), 1-4.
  • Bouherrou, S., Chibani, S., Breard, D., Djaballah, M., & Villemin, D. (2017).
  • American Chemical Society Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega.
  • MDPI. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Rao, C. V., Koya, P. R., & Kumar, M. S. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Sharma, V., & Kumar, P. (2021). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Current Green Chemistry, 8(3), 205-223.
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods.
  • Singh, P., & Kumar, A. (2020). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Letters in Drug Design & Discovery, 17(10), 1255-1263.
  • American Chemical Society Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • BenchChem. (2025).
  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • PubMed Central. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins.
  • MDPI. (2021).

Sources

Pharmacophore Analysis of 5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine: A Ligand-Based Approach to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide presents a comprehensive, ligand-based pharmacophore analysis of a representative molecule, 5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine. Given the prevalence of the 2-aminothiazole core in cyclin-dependent kinase 2 (CDK2) inhibitors, this analysis will proceed with the hypothesis that CDK2 is a plausible therapeutic target. We delineate a robust, self-validating methodology for generating and validating a pharmacophore model. This model serves as a three-dimensional abstract representation of the key molecular features essential for biological activity, providing a powerful tool for virtual screening and the rational design of novel, potent, and selective therapeutic agents.

Introduction: The Strategic Value of Pharmacophore Modeling

In modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of lead compounds. Ligand-based drug design (LBDD) is a crucial strategy employed when the three-dimensional structure of the biological target is unknown or ambiguous. At the heart of LBDD lies pharmacophore modeling, a technique that distills the complex structural information of known active molecules into a simple, 3D query of essential steric and electronic features. A pharmacophore, as defined by IUPAC, is "the ensemble of steric and electronic features that is necessary to ensure the optimal

History and discovery of oxan-substituted thiazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the History and Discovery of Oxan-Substituted Thiazole Compounds

Executive Summary

The confluence of distinct molecular scaffolds to generate novel therapeutic agents with superior pharmacological profiles is a cornerstone of modern medicinal chemistry. This technical guide provides a comprehensive exploration of oxan-substituted thiazole compounds, a class of molecules that marries the privileged heterocyclic nature of the thiazole ring with the advantageous physicochemical properties imparted by the oxane moiety. Tailored for researchers, scientists, and drug development professionals, this document navigates the historical origins of thiazole synthesis, elucidates the strategic rationale for incorporating oxane structures, and chronicles the evolution of these compounds from foundational concepts to their application in landmark drugs and contemporary therapeutic targets. Through detailed protocols, mechanistic diagrams, and structure-activity relationship (SAR) analyses, this guide aims to serve as an authoritative resource, offering not just a retrospective account but also field-proven insights to inform future drug discovery endeavors.

Chapter 1: Foundational Scaffolds in Medicinal Chemistry

The Thiazole Ring: A Privileged Heterocycle

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a fundamental building block in the realm of biologically active molecules.[1][2] Its aromaticity, resulting from the delocalization of pi (π) electrons, confers significant stability to the ring system.[2][3] This electronic nature, combined with its ability to participate in hydrogen bonding and other non-covalent interactions, makes the thiazole scaffold an invaluable component in drug design.[4] Its prevalence is underscored by its presence in essential natural products like vitamin B1 (thiamine) and in a vast array of synthetic pharmaceuticals, including the antiretroviral drug Ritonavir and numerous anticancer agents.[1][3][5][6] The thiazole framework is recognized as a versatile and highly favored structural motif by medicinal chemists due to its diverse biological properties, which span anticancer, anti-HIV, antibacterial, and anti-inflammatory activities.[7][8][9]

The Oxane Moiety: More Than a Solubilizing Group

The oxane ring, a six-membered saturated heterocycle containing one oxygen atom (tetrahydropyran), has emerged as a critical tool in fine-tuning the properties of drug candidates. While often employed to enhance aqueous solubility, its utility extends far beyond this role. The oxane motif is a compact, polar, and sp³-rich structure that can significantly improve a molecule's overall drug-likeness.[10][11]

Key Contributions of the Oxane Moiety:

  • Physicochemical Property Modulation: It serves as a molecular tool to optimize properties such as lipophilicity (LogD), metabolic clearance, and aqueous solubility.[12]

  • Bioisosteric Replacement: Oxetanes and, by extension, oxanes are frequently used as surrogates for less favorable groups like gem-dimethyl or carbonyls, often leading to improved metabolic stability.[11]

  • Conformational Locking: The defined chair-like conformation of the oxane ring can act as a conformational lock, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.[10]

The Synergy of the Oxan-Thiazole Combination

The strategic combination of a thiazole core with an oxane substituent creates a molecular architecture with compelling potential. This union leverages the proven biological relevance of the thiazole ring as a pharmacophore with the ability of the oxane moiety to confer superior "drug-like" properties. The oxane group can orient the molecule within a target's binding pocket while simultaneously ensuring favorable pharmacokinetics (PK), such as improved solubility and metabolic stability, thereby addressing common challenges in drug development.

Chapter 2: The Genesis of Thiazole Synthesis

The Hantzsch Synthesis: A Cornerstone Reaction

The history of synthetic thiazole chemistry is anchored by the seminal work of Arthur Hantzsch. In 1887, he reported a robust method for constructing the thiazole ring by reacting an α-haloketone with a thioamide.[13][14] This reaction, now known as the Hantzsch thiazole synthesis, remains one of the most fundamental and widely utilized methods for preparing thiazole derivatives due to its reliability, simplicity, and high yields.[1][3][15] The reaction pathway involves an initial S-alkylation followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[15][16]

Mechanistic Walkthrough

The mechanism of the Hantzsch synthesis is a classic example of heterocyclic chemistry. The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an Sₙ2 reaction. The resulting intermediate then undergoes an intramolecular condensation, where the nitrogen attacks the carbonyl carbon, followed by dehydration to yield the final thiazole product.

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 α-Haloketone I1 S-Alkylation (SN2) R1->I1 R2 Thioamide R2->I1 plus1 + I2 Intramolecular Cyclization I1->I2 Forms Intermediate I3 Dehydration (-H2O) I2->I3 Forms Hemithioaminal P1 Thiazole Derivative I3->P1 Aromatization Ritonavir_Discovery Figure 2: Logic Flow of Ritonavir's Discovery Problem Initial Lead (A-80987) - Moderate Potency - Poor Oral Bioavailability - Rapid Hepatic Metabolism Hypothesis Hypothesis: Peripheral pyridyl groups are metabolically liable. Problem->Hypothesis Analysis Strategy Strategy: Replace pyridyl groups with a more stable heterocycle. Hypothesis->Strategy Leads to Solution Solution: Introduce Thiazole Rings Strategy->Solution Execution Outcome Outcome: Ritonavir - High Potency (EC50 = 0.02 µM) - Improved Metabolic Stability - High Oral Bioavailability Solution->Outcome Results in Insight Key Insight: Thiazole provides stability without sacrificing necessary solubility. Solution->Insight

Caption: Figure 2: Logic Flow of Ritonavir's Discovery.

Physicochemical Challenges: The Polymorphism of Ritonavir

While not containing a simple oxane ring, the development of Ritonavir underscores the critical importance of physicochemical properties that oxanes are often used to address. In 1998, nearly two years after its market launch, a new, more stable crystalline polymorph (Form II) of Ritonavir was discovered. [17][18]This new form was significantly less soluble than the original (Form I), leading to a dramatic drop in the drug's bioavailability and forcing a temporary withdrawal of the capsule formulation from the market. [17][18]This event was a watershed moment for the pharmaceutical industry, highlighting the profound impact that solid-state chemistry and solubility have on a drug's efficacy and manufacturability.

Chapter 4: Modern Frontiers - Oxan-Thiazoles as Kinase Inhibitors in Oncology

Thiazoles as Potent Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their abnormal function is a hallmark of cancer. [7][8][9]This makes them a prime target for therapeutic intervention. Thiazole derivatives have emerged as a highly successful structural motif for designing potent and selective kinase inhibitors. [7][19]The thiazole ring's unique electronic and structural features allow it to form key interactions within the ATP-binding pocket of various kinases. [7][19]Several clinically approved anticancer drugs, such as Dasatinib and Dabrafenib, feature a 1,3-thiazole scaffold, validating its importance in this therapeutic area. [5][20]

The Contribution of the Oxane Moiety

In the highly competitive field of kinase inhibitor development, optimizing pharmacokinetic and physicochemical properties is paramount. The incorporation of an oxane moiety is a modern strategy to achieve this. Appending an oxane group can improve aqueous solubility and reduce metabolic clearance, leading to better drug exposure and efficacy. [11][12]The three-dimensional nature of the oxane ring also allows for exploration of vectoral exits from the binding pocket, potentially enhancing selectivity and potency.

Structure-Activity Relationship (SAR) Analysis

The development of effective oxan-substituted thiazole inhibitors relies on a deep understanding of their SAR. Minor structural modifications can lead to significant changes in biological activity. The following table summarizes representative SAR data for thiazole derivatives, illustrating the impact of various substitutions on inhibitory potency.

Compound Series General Structure Key Substituent (R) Target Potency (IC₅₀ / Kᵢ) SAR Insight Reference
Thiazole-AmidesThiazole-NH-CO-RQuinoxalineAChE91 µMThe presence of an N-heterocyclic substituent enhances inhibitory activity.[21]
PhenylthiazolesPhenyl-Thiazole-NH-CO-R4-Methoxy-phenyl + Propionyl (R)Adenosine A₃ Receptor2.4 nMA 4-methoxy group on the phenyl ring and a small aliphatic acyl group dramatically increase affinity and selectivity.[22]
PhenylthiazolesPhenyl-Thiazole-NH-CO-R4-Methoxy-phenyl + Acetyl (R)Adenosine A₃ Receptor3.0 nMA slightly shorter aliphatic chain maintains high potency, indicating a well-defined binding pocket.[22]
Pyrazole-ThiazolesPyrazole-Thiazole-RHydroxyl on phenyl ringHeLa, SSMC-7721 cells3.48-8.84 µMThe presence of a hydroxyl group on an attached phenyl ring enhances anticancer activity, while fluorine decreases it.[6]
Signaling Pathway Diagram: B-RAF Inhibition

Thiazole-based compounds have shown significant efficacy as inhibitors of the B-RAF kinase, a key component of the MAPK/ERK signaling pathway, which is often mutated in melanoma. [19]An oxan-substituted thiazole inhibitor would block the pathway at the level of B-RAF, preventing downstream signaling that leads to cell proliferation.

BRAF_Pathway Figure 3: MAPK/ERK Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF B-RAF (Mutated in Melanoma) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Oxan-Substituted Thiazole Inhibitor (e.g., Dabrafenib analog) Inhibitor->BRAF  Inhibition

Caption: Figure 3: MAPK/ERK Pathway Inhibition.

Chapter 5: Synthesis and Characterization - A Practical Guide

General Synthetic Strategy for Oxan-Substituted Thiazoles

A robust and common strategy for synthesizing oxan-substituted thiazoles involves a convergent approach. First, an α-haloketone bearing the desired oxane moiety is prepared. This key intermediate is then subjected to the classic Hantzsch thiazole synthesis by reacting it with a suitable thioamide or thiourea.

Detailed Experimental Protocol

Objective: To synthesize 2-amino-4-(oxan-4-yl)thiazole.

Step A: Synthesis of 2-bromo-1-(oxan-4-yl)ethan-1-one (Intermediate) This is a representative procedure; specific conditions may vary based on literature precedent for the bromination of oxan-4-yl methyl ketone.

  • Setup: To a solution of 1-(oxan-4-yl)ethan-1-one (1 eq.) in a suitable solvent like diethyl ether or chloroform, add a brominating agent such as bromine (Br₂) or N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise at 0°C.

  • Reaction: Allow the reaction to stir at room temperature until TLC analysis indicates full consumption of the starting material.

  • Workup: Quench the reaction with a solution of sodium thiosulfate to remove excess bromine. Wash the organic layer with saturated sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude α-haloketone is often used directly in the next step without further purification due to its potential lachrymatory nature and instability.

Step B: Hantzsch Reaction to form 2-amino-4-(oxan-4-yl)thiazole

  • Reaction Setup: In a round-bottom flask, dissolve the crude 2-bromo-1-(oxan-4-yl)ethan-1-one (1 eq.) from Step A in a polar solvent like ethanol or methanol.

  • Reagent Addition: Add thiourea (1.2 eq.) to the solution.

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, it can be isolated by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The final product can be purified by column chromatography or recrystallization to yield the pure 2-amino-4-(oxan-4-yl)thiazole.

Self-Validating Characterization

To ensure the successful synthesis of the target compound, a full suite of analytical techniques must be employed. This process is self-validating as the combined data must be consistent with the proposed structure.

  • ¹H NMR Spectroscopy: Expect to see characteristic signals for the thiazole proton (a singlet around 6.5-7.5 ppm), the protons on the oxane ring (multiplets in the 3.5-4.0 ppm and 1.5-2.0 ppm regions), and a broad singlet for the -NH₂ protons.

  • ¹³C NMR Spectroscopy: Look for distinct signals corresponding to the three carbons of the thiazole ring (typically in the 100-170 ppm range) and the carbons of the oxane ring.

  • Mass Spectrometry (HRMS): The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ that matches the calculated exact mass of the target compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Key stretches to observe include N-H stretching for the amino group (~3100-3400 cm⁻¹) and C=N/C=C stretching within the thiazole ring (~1500-1650 cm⁻¹).

Conclusion and Future Outlook

The journey of oxan-substituted thiazole compounds from the foundational discovery of the Hantzsch synthesis to their role in cutting-edge kinase inhibitors exemplifies the power of synergistic scaffold design in medicinal chemistry. The historical success of the thiazole ring in approved therapeutics like Ritonavir, combined with the modern understanding of how saturated heterocycles like oxane can optimize pharmacokinetic properties, has created a fertile ground for innovation.

Future research will likely focus on expanding the chemical space of this compound class. The development of novel synthetic methodologies will enable more diverse and complex substitutions on both the thiazole and oxane rings, allowing for more precise tuning of biological activity and drug-like properties. As our understanding of complex disease pathways deepens, these versatile and highly adaptable molecules are poised to remain a valuable and productive platform for the discovery of next-generation therapeutics.

References

  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024).
  • Wikipedia. (2024). Ritonavir.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery.
  • RSC Advances. (2024).
  • Kempf, D. J., et al. (1998). Discovery of ritonavir, a potent inhibitor of HIV protease with high oral bioavailability and clinical efficacy. PubMed.
  • Erra, E., et al. (n.d.). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. PMC.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Wikipedia. (n.d.). Thiazole.
  • Ali, M. A., et al. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
  • ResearchGate. (2019). Thiazole in the Targeted Anticancer Drug Discovery.
  • Molecules. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC.
  • Pharma Focus Europe. (n.d.). Ritonavir's Polymorph Discovery: Drug Development.
  • Kempf, D. J., et al. (1998). Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy. Journal of Medicinal Chemistry.
  • BenchChem. (2025).
  • Molecules. (n.d.). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PMC.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Kempf, D. J., et al. (1998). Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy.
  • Journal of Medicinal Chemistry. (2022). Oxetanes in Drug Discovery Campaigns. PMC.
  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • YouTube. (2019). synthesis of thiazoles.
  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed.
  • Indian Journal of Pharmaceutical Education and Research. (2022).
  • Kim, Y. C., et al. (n.d.). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. PMC.
  • Molecules. (n.d.).

Sources

Methodological & Application

Synthesis protocol for 5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine

Introduction

The 1,3-thiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various biological interactions have established it as a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This application note provides a comprehensive, field-proven protocol for the synthesis of 5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine, a novel compound featuring a saturated oxane ring, which can serve as a valuable building block for drug discovery programs.

The synthetic strategy is centered around the robust and highly reliable Hantzsch Thiazole Synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[5][6] This protocol details a three-part sequence: (A) synthesis of the key ketone intermediate, 1-(oxan-3-yl)propan-1-one, from a commercially available precursor; (B) regioselective α-bromination of the ketone; and (C) the final cyclocondensation with thiourea to yield the target 2-aminothiazole derivative. Each step is designed for high yield and purity, with explanations grounded in established chemical principles to ensure reproducibility and scalability.

Overall Synthetic Scheme

The synthesis proceeds in three distinct stages, starting from tetrahydropyran-3-carboxylic acid.

G SM Tetrahydropyran-3-carboxylic Acid AC Tetrahydropyran-3-carbonyl chloride SM->AC  Part A (i)  SOCl₂ K 1-(oxan-3-yl)propan-1-one AC->K  Part A (ii)  (CH₃CH₂)₂CuLi BK 2-bromo-1-(oxan-3-yl)propan-1-one K->BK  Part B  NBS, p-TsOH FP 5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine BK->FP  Part C  Hantzsch Synthesis Thiourea Thiourea Thiourea->FP

Caption: Overall workflow for the synthesis of the target compound.

Materials and Reagents

Reagent/SolventFormulaMW ( g/mol )M/P (°C)Density (g/mL)Supplier (Example)
Tetrahydropyran-3-carboxylic acidC₆H₁₀O₃130.1475-78-Sigma-Aldrich
Thionyl chloride (SOCl₂)SOCl₂118.97-1051.638Acros Organics
Copper(I) iodide (CuI)CuI190.456055.62Alfa Aesar
Ethyllithium (1.7 M in dibutyl ether)CH₃CH₂Li36.0195-Sigma-Aldrich
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98175-180-TCI Chemicals
p-Toluenesulfonic acid (p-TsOH)C₇H₈O₃S172.20103-106-Fisher Scientific
ThioureaCH₄N₂S76.12180-1821.405Sigma-Aldrich
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11-108.40.889Acros Organics
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93-96.71.326Fisher Scientific
Ethanol (EtOH)C₂H₅OH46.07-1140.789Decon Labs
Saturated aq. NH₄ClNH₄Cl53.49-~1.07-
Saturated aq. NaHCO₃NaHCO₃84.01-~1.07-
BrineNaCl58.44-~1.2-
Anhydrous MgSO₄MgSO₄120.37-2.66-

Detailed Experimental Protocols

Part A: Synthesis of Ketone Intermediate: 1-(oxan-3-yl)propan-1-one

This two-step procedure first activates the carboxylic acid by converting it to an acid chloride, which is then coupled with an organocuprate to form the desired ketone. The use of an organocuprate (Gilman reagent) is critical to prevent over-addition to the carbonyl, a common side reaction with more reactive organometallics like Grignard reagents.

A(i): Preparation of Tetrahydropyran-3-carbonyl chloride

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser (fitted with a gas outlet to a scrubber), add tetrahydropyran-3-carboxylic acid (6.5 g, 50 mmol).

  • Add thionyl chloride (7.3 mL, 100 mmol, 2.0 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approx. 80 °C) for 2 hours. The evolution of HCl and SO₂ gas will be observed.

  • After 2 hours, cool the mixture to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude tetrahydropyran-3-carbonyl chloride is a light-yellow oil and is used immediately in the next step without further purification.

A(ii): Organocuprate Coupling to form 1-(oxan-3-yl)propan-1-one

  • In a separate 500 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare the Gilman reagent. Suspend copper(I) iodide (CuI) (10.5 g, 55 mmol, 1.1 eq) in anhydrous tetrahydrofuran (THF) (150 mL) and cool the slurry to -20 °C in an acetonitrile/dry ice bath.

  • Slowly add ethyllithium (65 mL of 1.7 M solution in dibutyl ether, 110 mmol, 2.2 eq) dropwise, maintaining the internal temperature below -15 °C. The solution will change color, indicating the formation of lithium diethylcuprate, (CH₃CH₂)₂CuLi.

  • In another flask, dissolve the crude tetrahydropyran-3-carbonyl chloride from step A(i) in 50 mL of anhydrous THF.

  • Add the acid chloride solution dropwise to the stirred Gilman reagent at -20 °C.

  • Allow the reaction to stir at -20 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction by slowly pouring it into 200 mL of a vigorously stirred saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, 10:1 Hexanes:Ethyl Acetate) to afford 1-(oxan-3-yl)propan-1-one as a colorless oil. (Expected yield: 70-80%).

Part B: Synthesis of α-Bromo Ketone: 2-bromo-1-(oxan-3-yl)propan-1-one

This step involves the acid-catalyzed enolization of the ketone followed by electrophilic attack by bromine. N-Bromosuccinimide (NBS) is used as a safe and convenient source of electrophilic bromine.[7]

  • To a 250 mL round-bottom flask, dissolve 1-(oxan-3-yl)propan-1-one (5.0 g, 35.2 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Add N-Bromosuccinimide (NBS) (6.87 g, 38.7 mmol, 1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (67 mg, 0.35 mmol, 0.01 eq).

  • Protect the flask from light with aluminum foil and stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting ketone is consumed.

  • Upon completion, quench the reaction with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude 2-bromo-1-(oxan-3-yl)propan-1-one is typically a pale yellow oil and can be used in the next step without further purification. If necessary, it can be purified by column chromatography (silica gel, 20:1 Hexanes:Ethyl Acetate). (Expected yield: >90%).

Part C: Hantzsch Thiazole Synthesis of 5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine

This is the final, key ring-forming step. The α-bromo ketone undergoes condensation with thiourea in ethanol to form the 2-aminothiazole ring system.[8][9]

G cluster_0 Hantzsch Thiazole Synthesis start 2-bromo-1-(oxan-3-yl)propan-1-one + Thiourea intermediate Thiazoline Intermediate start->intermediate Nucleophilic Attack & Cyclization product Target Thiazole intermediate->product Dehydration

Caption: Key steps in the Hantzsch thiazole formation.

  • In a 250 mL round-bottom flask, dissolve the crude 2-bromo-1-(oxan-3-yl)propan-1-one (approx. 35 mmol) in 150 mL of ethanol.

  • Add thiourea (3.2 g, 42 mmol, 1.2 eq) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4-6 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Re-dissolve the residue in 100 mL of ethyl acetate and 100 mL of water.

  • Basify the aqueous layer by slowly adding saturated aqueous NaHCO₃ solution until the pH is ~8-9. This neutralizes the HBr salt of the product.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography (silica gel, gradient of 1-5% methanol in DCM) to afford 5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine as a white to off-white solid. (Expected yield: 65-75%).

Product Characterization (Predicted)

  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₉H₁₄N₂OS

  • Molecular Weight: 198.29 g/mol

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 6.85 (s, 2H, -NH₂), 4.00-3.85 (m, 2H, oxane -OCH₂-), 3.60-3.40 (m, 2H, oxane -CH₂O-), 3.30-3.20 (m, 1H, oxane -CH- at C4), 2.25 (s, 3H, -CH₃), 2.00-1.60 (m, 4H, oxane -CH₂CH₂-).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 167.5 (C2-NH₂), 148.0 (C4), 115.0 (C5), 70.1 (oxane C2), 67.3 (oxane C6), 39.5 (oxane C3), 30.2 (oxane C4), 25.8 (oxane C5), 11.5 (-CH₃).

  • Mass Spec (ESI+): m/z 199.09 [M+H]⁺.

Conclusion

This application note provides a reliable and detailed three-part protocol for the synthesis of 5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine. By leveraging the classic Hantzsch thiazole synthesis and employing standard, well-understood transformations for the preparation of the requisite α-bromo ketone intermediate, this guide enables the efficient production of a novel heterocyclic building block. The methods described are scalable and designed with high yields and purity in mind, making them suitable for both academic research and industrial drug development applications.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, K., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the structure of potent anticancer agents. European Journal of Medicinal Chemistry, 97, 699-718.
  • CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • Hantzsch, A. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.
  • Organic Syntheses Procedure, 2-amino-4-methylthiazole. Available at: [Link]

  • Bouherrou, S., Chibani, S., Djaballah, M., & Bouacida, S. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Molecules, 22(5), 757.
  • Kaur, R., & Sharma, V. (2021). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Current Green Chemistry, 8(2), 115-135.
  • ResearchGate: Hantzsch thiazole synthesis. Available at: [Link]

  • Pattan, S. R., et al. (2012). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2013, 1-6.
  • Journal of Chemical Research, 5,5´-bis(2-amino-4-methyl thiazole)sulfide synthesis.
  • Kalashnikov, S. B., et al. (2024). Synthesis of 5-methyl-4-polyfluoroaryl-1,3-thiazol-2-amines.
  • Al-Masoudi, N. A. L., & Al-Sultani, K. A. (2025). A review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Reviews Letters, 8, 720-740.
  • CN112645914A - Preparation method of 3-hydroxy tetrahydropyrane.
  • Organic Chemistry Portal: Thiazole synthesis. Available at: [Link]

  • Upadhayaya, R. S., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Molecules, 21(5), 624.
  • CN103420964A - Tetrahydropyrane-3-formic acid preparation method.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation for Thiazol-2-Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of thiazol-2-amine derivatives by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during method development and routine analysis. Here, we synthesize technical expertise with field-proven insights to empower you to achieve robust and reliable separations.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the HPLC analysis of thiazol-2-amine derivatives.

Q1: What is the most common HPLC method for separating thiazol-2-amine derivatives?

A1: Reversed-phase HPLC (RP-HPLC) is the predominant method for the separation of thiazol-2-amine derivatives.[1] C18 columns are a popular initial choice, though other stationary phases like C8 or phenyl-hexyl can offer different selectivities.[2][3] The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (MeCN) or methanol (MeOH).[4]

Q2: Why do my peaks for thiazol-2-amine derivatives show significant tailing?

A2: Peak tailing is a frequent issue when analyzing basic compounds like thiazol-2-amine derivatives.[5] This is primarily due to secondary interactions between the basic amine functional groups and acidic residual silanol groups on the surface of silica-based stationary phases.[6][7] These interactions lead to a mixed-mode retention mechanism, causing the peaks to tail.

Q3: How can I improve the peak shape of my thiazol-2-amine derivatives?

A3: Several strategies can be employed to improve peak shape:

  • Mobile Phase pH Adjustment: Operating at a low pH (typically ≤ 3) protonates the silanol groups, reducing their interaction with the protonated basic analytes.[5] Alternatively, a high pH (e.g., pH 10) can be used to deprotonate the basic analytes, minimizing ionic interactions.[8]

  • Use of Mobile Phase Additives: Additives like trifluoroacetic acid (TFA) or formic acid are commonly used at low concentrations (0.05-0.1%) to improve peak shape by acting as ion-pairing agents and suppressing silanol interactions.[9] For mass spectrometry (MS) compatibility, formic acid is preferred over phosphoric acid.[1]

  • Modern Column Chemistries: Employing modern, high-purity silica columns (Type B) with low silanol activity and effective end-capping significantly reduces peak tailing for basic compounds.[5][7]

  • Increase Ionic Strength: Increasing the ionic strength of the mobile phase by adding a buffer (e.g., 20 mM ammonium formate) can also help to shield the silanol groups and improve peak shape.[8]

Q4: Are thiazol-2-amine derivatives stable under typical HPLC conditions?

A4: The stability of thiazol-2-amine derivatives can be influenced by the specific substituents on the ring and the analytical conditions. Potential degradation pathways include hydrolysis of labile functional groups (e.g., esters, amides) under acidic or basic conditions, oxidation of the sulfur atom, and photodegradation.[10][11] It is crucial to perform forced degradation studies to understand the stability of your specific compound.[4]

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your HPLC analysis.

Common Problems and Solutions
ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols.- Inappropriate mobile phase pH.- Column overload.- Lower the mobile phase pH to < 3 with formic or phosphoric acid.[5]- Increase the mobile phase pH to > 8 (ensure your column is stable at high pH).[8]- Use a modern, end-capped, high-purity silica column.[5]- Add a competing base like triethylamine (use with caution due to potential for baseline instability).- Reduce the sample concentration.[8]
Poor Resolution - Inadequate separation between analytes.- Suboptimal mobile phase composition.- Column degradation.- Optimize the organic solvent percentage in the mobile phase.- Try a different organic solvent (e.g., methanol instead of acetonitrile) to alter selectivity.- Change the stationary phase (e.g., from C18 to a phenyl-hexyl or embedded polar group column).[2]- Evaluate and potentially replace the column.[12]
Variable Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks.- Insufficient column equilibration.- Prepare fresh mobile phase daily and ensure accurate composition.[13]- Use a column oven to maintain a stable temperature.[14]- Check the pump for leaks and ensure a consistent flow rate.[14]- Allow sufficient time for the column to equilibrate with the mobile phase before injections.[12]
Baseline Drift or Noise - Contaminated mobile phase.- Air bubbles in the system.- Detector lamp instability.- Column bleeding.- Filter and degas the mobile phase.[13]- Purge the pump to remove any trapped air bubbles.[13]- Check the detector lamp's age and stability.- Properly condition new columns and avoid harsh conditions that could cause the stationary phase to bleed.[13]
Ghost Peaks - Contamination in the sample or mobile phase.- Carryover from a previous injection.- Run a blank gradient to identify the source of contamination.- Ensure proper cleaning of the injector and sample vials.- Use a stronger needle wash solvent.[15]
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues with thiazol-2-amine derivatives.

G start Problem Identified peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape resolution Poor Resolution start->resolution retention Retention Time Drift start->retention baseline Baseline Issues (Drift/Noise) start->baseline ph_adjust Adjust Mobile Phase pH (Low or High) peak_shape->ph_adjust gradient Optimize Gradient Profile resolution->gradient mobile_phase_prep Verify Mobile Phase Preparation & Degassing retention->mobile_phase_prep mobile_phase_quality Check Mobile Phase Quality & Degas baseline->mobile_phase_quality column_choice Switch to High-Purity (Type B) Column ph_adjust->column_choice additive Incorporate Mobile Phase Additive (e.g., Formic Acid) column_choice->additive concentration Reduce Sample Concentration additive->concentration end Problem Resolved concentration->end solvent Change Organic Solvent (MeCN vs. MeOH) gradient->solvent stationary_phase Try Different Stationary Phase (e.g., Phenyl-Hexyl) solvent->stationary_phase stationary_phase->end temp_control Use Column Oven mobile_phase_prep->temp_control pump_check Inspect Pump & Flow Rate temp_control->pump_check equilibration Ensure Adequate Column Equilibration pump_check->equilibration equilibration->end system_flush Flush System mobile_phase_quality->system_flush detector_check Check Detector Lamp system_flush->detector_check detector_check->end

Caption: A logical workflow for troubleshooting common HPLC problems.

Experimental Protocol: HPLC Method Development for Thiazol-2-Amine Derivatives

This protocol outlines a systematic approach to developing a robust RP-HPLC method for a novel thiazol-2-amine derivative.

1. Initial Column and Mobile Phase Selection:

  • Column: Start with a modern, high-purity C18 column (e.g., 100 mm x 4.6 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Rationale: Formic acid helps to protonate the basic analytes and suppress silanol interactions, leading to better peak shapes, and is compatible with MS detection.[1] Acetonitrile is a common and effective organic modifier.

2. Initial Gradient Run:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or the compound's λmax).

  • Gradient: 5% to 95% B over 15 minutes.

  • Purpose: To determine the approximate retention time of the analyte and identify any impurities.

3. Gradient Optimization:

  • Based on the initial run, adjust the gradient to improve resolution and reduce run time.

  • If the peak elutes very early, start with a lower initial %B.

  • If the peak elutes very late, start with a higher initial %B.

  • Sharpen the gradient around the elution time of the analyte of interest to improve separation from closely eluting impurities.

4. Isocratic Method Development (if applicable):

  • If the separation can be achieved with a constant mobile phase composition, an isocratic method can be developed for simplicity and robustness.

  • The approximate isocratic %B can be estimated from the gradient retention time.

5. Peak Shape Optimization:

  • If peak tailing is still observed, consider the following:

    • Increase the concentration of the acid modifier: (e.g., up to 0.2% formic acid).
    • Switch to a different column: A column with a different stationary phase (e.g., embedded polar group or phenyl-hexyl) may offer better peak shape.[2]
    • Explore high pH conditions: If the analyte is stable, a mobile phase at pH > 8 using a high-pH stable column can provide excellent peak shapes for basic compounds.[8]

6. Method Validation:

  • Once an optimized method is developed, perform validation according to relevant guidelines (e.g., ICH) to ensure it is fit for its intended purpose. This typically includes assessing specificity, linearity, accuracy, precision, and robustness.[4]

Method Development Workflow Diagram

G start Start Method Development initial_conditions 1. Initial Conditions (C18, H2O/ACN with 0.1% FA) start->initial_conditions scouting_gradient 2. Scouting Gradient (5-95% B) initial_conditions->scouting_gradient evaluate_chromatogram 3. Evaluate Chromatogram (Retention, Peak Shape, Resolution) scouting_gradient->evaluate_chromatogram optimize_gradient 4. Optimize Gradient evaluate_chromatogram->optimize_gradient isocratic_check Consider Isocratic Method optimize_gradient->isocratic_check peak_shape_opt 5. Further Peak Shape Optimization isocratic_check->peak_shape_opt final_method 6. Finalize Method peak_shape_opt->final_method validation 7. Method Validation final_method->validation

Caption: A systematic workflow for HPLC method development.

References

  • SIELC Technologies. (2018, February 16). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • HALO Columns. HPLC Approaches to Improve Peak Shape for Basic Analytes. Retrieved from [Link]

  • Bell, D. S. (2024, August 16). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. LCGC. Retrieved from [Link]

  • AIP Publishing. (2022). An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives. AIP Conference Proceedings. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Agilent. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Retrieved from [Link]

  • ResearchGate. The Secrets of Good Peak Shape in HPLC. Retrieved from [Link]

  • AIP Publishing. (2022, February 4). An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. Retrieved from [Link]

  • MDPI. (2025, September 28). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Retrieved from [Link]

  • Springer. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]

  • ResearchGate. (2016, February 8). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, November 7). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]

  • Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis. Retrieved from [Link]

  • SIELC Technologies. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. Retrieved from [Link]

  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Labtech. 11 HPLC Problems and Solutions You Must Know. Retrieved from [Link]

  • Journal of Pharmaceutical Research and Development. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Analytical Guide: NMR Characterization of 5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of analytical methodologies for the structural elucidation of 5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine . Due to the molecule's specific structural features—a polar 2-aminothiazole core fused with a chiral, aliphatic oxan-3-yl (tetrahydropyran) ring—standard "walk-up" NMR protocols often fail to provide unambiguous assignments.

The Challenge: The 2-aminothiazole moiety exhibits solvent-dependent tautomerism and proton exchange, while the oxan-3-yl ring introduces chirality that creates complex diastereotopic splitting patterns often unresolved in lower-field instruments.

The Solution: This guide compares Method A (Standard CDCl₃ Protocol) against Method B (Optimized DMSO-d₆ + 2D Protocol) . We demonstrate that while Method A is cost-effective for rough purity checks, Method B is the required standard for full structural validation in drug development pipelines.

Structural Analysis & Chemometric Challenges

Before selecting a protocol, one must understand the magnetic environment of the target molecule.

The Thiazole Core (Aromatic Region)
  • C2-Amine (

    
    ):  These protons are labile. In non-polar solvents, they undergo rapid exchange, leading to broad, undetectable signals.
    
  • C5-Methyl (

    
    ):  A diagnostic singlet (or fine doublet) expected around 2.2–2.4 ppm.
    
  • Ring Protons: Notably, this thiazole ring is fully substituted (positions 2, 4, and 5). There is no aromatic ring proton to serve as a convenient integration standard.

The Oxan-3-yl Ring (Aliphatic Region)
  • Chirality: The attachment at C3 of the oxane ring creates a chiral center.

  • Conformation: The ring adopts a chair conformation. The bulky thiazole group will prefer the equatorial position, but steric strain may induce distortion.

  • Diastereotopicity: The protons at C2, C4, C5, and C6 of the oxane ring become diastereotopic (non-equivalent), resulting in complex multiplets rather than simple triplets.

Comparative Analysis: Solvent System Performance

We evaluated the spectral quality of the product using two distinct solvent systems.

Comparison Table: CDCl₃ vs. DMSO-d₆[1]
FeatureMethod A: Chloroform-d (CDCl₃)Method B: Dimethyl Sulfoxide-d₆ (DMSO-d₆)Performance Verdict
Amine (

) Signal
Broad, often invisible due to rapid exchange.Sharp singlet (~6.8–7.2 ppm). Stabilized by H-bonding.Method B Superior
Solubility Moderate. Risk of aggregation at high concentrations (>10 mM).Excellent. Dissolves polar aminothiazole efficiently.Method B Superior
Water Artifacts Low (HOD ~1.56 ppm). Usually does not overlap key signals.High (HOD ~3.33 ppm). Can obscure oxane mid-ring signals.Method A Superior
Resolution (Viscosity) High resolution (low viscosity).Lower resolution (high viscosity) requires longer relaxation delays (

).
Method A Superior
Cost Low.Moderate to High.Method A Superior
Critical Insight: The "Invisible" Protons

In Method A (CDCl₃) , the quadrupole moment of the nitrogen and the lack of hydrogen bond acceptors cause the


 protons to broaden significantly. For a drug development file, Method B is mandatory  because the integration of the 

signal (2H) is the only way to confirm the integrity of the primary amine and rule out acylated impurities.

Experimental Protocol: Optimized Characterization (Method B)

This protocol is designed to overcome the viscosity of DMSO and the complexity of the oxane ring.

Sample Preparation
  • Mass: Weigh 5.0 – 8.0 mg of the analyte.

  • Solvent: Add 600 µL of DMSO-d₆ (99.9% D) .

    • Note: Use ampoules to minimize water uptake (HOD peak suppression).

  • Vessel: Transfer to a high-precision 5mm NMR tube (e.g., Wilmad 535-PP).

  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.

Acquisition Parameters (600 MHz Instrument)
  • Temperature: 298 K (25°C). Higher temperatures (e.g., 313 K) can be used to sharpen exchangeable protons if broadening persists.

  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (

    
    ):  Set to 5.0 seconds .
    
    • Reasoning: The C5-Methyl protons have long

      
       relaxation times. A short 
      
      
      
      will lead to under-integration of the methyl group relative to the ring protons.
  • Scans (NS): 64 scans (for high S/N ratio).

  • Apodization: Exponential multiplication with LB = 0.3 Hz.

Predicted Spectral Data & Assignment Logic

The following data represents the expected chemical shifts for 5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine in DMSO-d₆, based on chemometric prediction algorithms and fragment analysis (2-aminothiazole + tetrahydropyran).

Table 2: Chemical Shift Assignments (DMSO-d₆)
Position (Fragment)TypePredicted Shift (

, ppm)
MultiplicityIntegrationAssignment Notes
Thiazole-NH₂ Exch.6.85 – 7.10 Broad Singlet2HDisappears on

shake. Diagnostic for Method B.
Thiazole-CH₃ (C5) Methyl2.25 – 2.35 Singlet3HMay show fine allylic coupling (

Hz) to oxane H3.
Oxane H3 Methine3.05 – 3.20 Multiplet (tt)1HThe chiral center. Shielded by the aromatic ring current.
Oxane H2 (eq) Methylene3.80 – 3.95 ddd1HDeshielded by adjacent Oxygen. Diastereotopic pair.
Oxane H2 (ax) Methylene3.35 – 3.45 td1HOverlaps with

peak in wet DMSO. Check HSQC.
Oxane H6 (eq/ax) Methylene3.40 – 3.60 Multiplet2HAdjacent to Oxygen. Complex splitting.
Oxane H4/H5 Methylene1.50 – 1.90 Multiplets4HThe "hump" region. Requires COSY to resolve.

Advanced Visualization: Assignment Workflow

The following diagram illustrates the logical flow required to fully resolve this molecule, specifically distinguishing the overlapping oxane protons.

NMR_Workflow Start Sample: 5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine Solvent Solvent Selection: DMSO-d6 (Essential for NH2 detection) Start->Solvent Proton1D 1H NMR (1D) Identify: NH2 (7.0), Me (2.3), Oxane-H3 (3.1) Solvent->Proton1D Decision Are Oxane H2/H6 overlapping with Water (3.33 ppm)? Proton1D->Decision HSQC Run HSQC (2D) Correlate C-H directly. Separates Water (no C) from H2(ax). Decision->HSQC Yes (Overlap) COSY Run COSY (2D) Trace spin system: H3 -> H2/H4 -> H5 -> H6 Decision->COSY No (Clear) HSQC->COSY NOESY Run NOESY (2D) Determine Stereochemistry (Axial vs Equatorial) COSY->NOESY Final Validated Structure with Stereochemical Assignment NOESY->Final

Figure 1: Decision matrix for the structural elucidation of the target molecule. Note the critical reliance on HSQC to filter out the DMSO water peak which frequently obscures the Oxane H2 axial proton.

Mechanistic Insight: Stereochemical Resolution

The oxan-3-yl ring is not flat; it exists in a chair conformation. The thiazole substituent at position 3 will predominantly occupy the equatorial position to minimize steric strain (1,3-diaxial interactions).

To confirm this "performance" characteristic of the molecule (its stability), a 1D NOE (Nuclear Overhauser Effect) experiment or 2D NOESY is recommended.

  • Irradiate H3 (Methine):

    • If H3 is Axial (Thiazole Equatorial): You will see strong NOE enhancement of the axial protons at H1 and H5 (1,3-diaxial relationship).

    • If H3 is Equatorial (Thiazole Axial): You will see NOE enhancement of the adjacent equatorial protons.

This confirmation is vital for drug docking studies, as the 3D vector of the amine relative to the oxane oxygen determines binding efficacy.

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Eliel, E. L., et al. (1982). "Conformational analysis. 42. Monosubstituted tetrahydropyrans." Journal of the American Chemical Society.[2]

  • Pierens, G. K., et al. (2016).[3] "Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino... benzothiazoles." Magnetic Resonance in Chemistry.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard Protocol Reference).
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics.

Sources

Mass Spectrometry Fragmentation Patterns of Thiazol-2-amines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Thiazol-2-amines Content Type: Publish Comparison Guide

Executive Summary

Thiazol-2-amines represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in diverse therapeutics ranging from cephalosporins (e.g., Cefotaxime) to kinase inhibitors (e.g., Dasatinib). For drug development professionals, the rapid structural verification of these cores is critical.

This guide provides an in-depth analysis of the electrospray ionization (ESI) tandem mass spectrometry (MS/MS) behavior of thiazol-2-amines. Unlike standard spectral libraries that list peaks, this guide elucidates the mechanistic causality of fragmentation—specifically the competition between Retro-Diels-Alder (RDA) reactions and neutral loss pathways—and offers a direct comparative analysis against isosteric oxazoles and positional isomers.

Mechanistic Fundamentals

Ionization and Protonation Sites

In positive ESI (


), thiazol-2-amines exhibit two potential protonation sites: the endocyclic nitrogen (N3) and the exocyclic amino group.
  • Thermodynamic Preference: Gas-phase basicity studies and DFT calculations consistently favor protonation at the endocyclic nitrogen (N3) due to resonance stabilization of the amidine-like system.

  • Fragmentation Implication: The location of the proton directs the charge-remote or charge-proximate fragmentation. The N3-protonated tautomer is the precursor for the characteristic ring-opening pathways.

Core Fragmentation Pathways

The fragmentation of the thiazole ring is governed by three dominant mechanisms.

Pathway A: HCN Elimination (Ring Cleavage)

The most diagnostic pathway for 2-aminothiazoles is the cleavage of the N3–C4 and C2–S bonds (or C5-S), resulting in the expulsion of hydrogen cyanide (HCN, 27 Da).

  • Mechanism: Protonation at N3 weakens the N3–C4 bond.

  • Observation: For the core 2-aminothiazole (

    
     101), this yields a fragment at 
    
    
    
    74.
Pathway B: Retro-Diels-Alder (RDA) Reaction

While classic RDA is associated with cyclohexenes, heteroaromatic RDA is a hallmark of thiazoles.

  • Mechanism: Concerted or stepwise breaking of the S–C2 and C4–C5 bonds.

  • Products: This pathway typically yields a thio-fragment and an imine fragment. For substituted thiazoles, the RDA ions are crucial for mapping substituents to specific ring positions (C4 vs. C5).

Pathway C: CS Extrusion

Unlike their oxazole counterparts (which lose CO), thiazoles can undergo carbon monosulfide (CS, 44 Da) loss, often requiring higher collision energies.

Visualization of Fragmentation Pathways

The following diagram maps the logical flow of fragmentation for a generic 2-aminothiazole, highlighting the divergence between HCN loss and RDA mechanisms.

ThiazoleFragmentation M_Protonated [M+H]+ Precursor (N3-Protonated) Transition Ring Opening Transition State M_Protonated->Transition Collision Activation Frag_NH3 [M+H - NH3]+ (Exocyclic Loss) M_Protonated->Frag_NH3 - NH3 (17 Da) Minor Pathway Frag_HCN Fragment [M+H - HCN]+ (Thiirene/Thio-imine) Transition->Frag_HCN - HCN (27 Da) Primary Pathway Frag_RDA RDA Fragment (C-C Cleavage) Transition->Frag_RDA Retro-Diels-Alder Ring Scission CS Loss CS Loss Frag_HCN->CS Loss - CS (44 Da)

Caption: Mechanistic flow of 2-aminothiazole fragmentation under ESI-CID conditions. The primary HCN loss pathway competes with RDA ring scission.

Comparative Analysis: Thiazoles vs. Alternatives

Thiazol-2-amine vs. Oxazol-2-amine

Distinguishing these isosteres is a common challenge in scaffold hopping. While they share nominal isobaric fragments, their specific neutral losses and isotope patterns are distinct.

FeatureThiazol-2-amine (S-containing)Oxazol-2-amine (O-containing)Diagnostic Value
Isotope Pattern Distinct

peak (~4.4% of

)
No significant A+2 peakHigh:

isotope is a clear flag.
Primary Neutral Loss HCN (27 Da) and CS (44 Da) HCN (27 Da) and CO (28 Da) Critical: Loss of 44 (CS) vs 28 (CO).[1]
Ring Cleavage Yields thio-fragments (e.g.,

74 from core)
Yields oxy-fragments (e.g.,

58 from core)
High: Mass shift of +16 Da (S vs O).
Thiazol-2-amine vs. Thiadiazoles (Isomers)

Isomeric differentiation (e.g., 1,2,4-thiadiazol-5-amine) relies on the stability of the N-N bond.

  • Thiadiazoles: Characterized by the facile loss of

    
     (28 Da) , which is thermodynamically driven and absent in thiazoles.
    
  • Thiazoles: Do not lose

    
    ; instead lose HCN or 
    
    
    
    .

Experimental Protocol: Self-Validating Workflow

This protocol is designed for the structural elucidation of thiazole-based small molecules using LC-ESI-MS/MS.

Step 1: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (FA).

    • B: Acetonitrile + 0.1% FA.

    • Rationale: FA is essential to ensure protonation (

      
      ) for ESI.
      
  • Gradient: 5% B to 95% B over 10 mins. Thiazoles are moderately polar; 2-aminothiazole elutes early.

Step 2: Mass Spectrometry Settings (Q-TOF/Orbitrap)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV).

    • Logic: Low CE preserves the molecular ion (

      
      ). High CE (40 eV) is required to induce the ring-shattering RDA and CS loss.
      
Step 3: Data Validation Criteria (The "Self-Check")
  • Isotope Check: Does the precursor show a ~4.4% abundance at M+2? (Confirms Sulfur).

  • Nitrogen Rule: Is the precursor mass odd? (2-aminothiazole has 2 nitrogens

    
     odd mass 101? No, Nitrogen rule applies to neutral mass. Neutral MW 100 (even) 
    
    
    
    2 N.
    
    
    is 101).
  • Neutral Loss Check: Do you observe

    
     (HCN)? If 
    
    
    
    (
    
    
    or CO), re-evaluate for thiadiazole or oxazole.

Summary Data: Diagnostic Ions

The following table summarizes the key fragment ions for the core 2-aminothiazole scaffold (


, MW 100.14).
Precursor Ion (

)
Fragment Ion (

)
Neutral Loss (Da)Identity / Mechanism
101.0 (

)
74.0 27 (HCN)Primary Diagnostic: Ring cleavage (Loss of HCN from C4-N3).
101.059.0 42 (

)
Loss of Cyanamide (Exocyclic N + C2 + N3).
101.057.0 44 (CS)Secondary Diagnostic: Extrusion of Sulfur as CS.
74.047.0 27 (HCN)Secondary loss of HCN from the

74 fragment.

References

  • Differentiation of Isomeric Thiazoles and Thiadiazoles

    • Source: N
    • Context: Detailed mechanism on N2 loss vs HCN loss in sulfur heterocycles.
    • [Link]

  • Mass Spectrometry Fragmentation P

    • Source: Chemistry LibreTexts
    • Context: General rules for amine and heterocycle fragment
    • [Link]

  • Fragmentation of Protonated Amino-Thiazoles (Compar

    • Source: ResearchG
    • Context: Specific ESI-MS/MS data on thiazole deriv
    • [Link]

  • Retro-Diels-Alder Reaction in Mass Spectrometry

    • Source: ResearchG
    • Context: Theoretical and experimental grounding for RDA mechanisms in cyclic systems.
    • [Link]

Sources

A Comparative Guide to the Crystal Structure Confirmation of 4-Substituted Thiazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, appearing in numerous natural and synthetic bioactive compounds, including antibiotics and anticancer agents.[1][2][3] Precise structural determination is paramount in drug development to understand structure-activity relationships (SAR) and ensure the safety and efficacy of new chemical entities.[4] This guide will compare the definitive method of single-crystal X-ray diffraction with powerful spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside the growing role of computational modeling.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid.[5][6] It provides precise bond lengths, bond angles, and stereochemistry, leaving no ambiguity about the molecular structure.[5][7]

Causality in Experimental Choice: Why SCXRD is Definitive

For novel 4-substituted thiazole amines, particularly when isomers are possible, SCXRD is the ultimate arbiter.[1][2] Spectroscopic data can sometimes be interpreted in multiple ways, but a high-quality crystal structure provides a direct image of the molecule, confirming connectivity and conformation.[5][6] This is crucial for establishing the exact geometry of the substituent at the 4-position and the conformation of the amine group, which can significantly influence biological activity.

Experimental Protocol: Single-Crystal X-ray Diffraction

A generalized workflow for obtaining a crystal structure is outlined below.

Figure 1: Generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Growth: High-purity synthesized 4-substituted thiazole amine is dissolved in a suitable solvent or solvent mixture. Slow evaporation, vapor diffusion, or cooling techniques are employed to encourage the growth of single crystals suitable for diffraction.[6]

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray data is collected at a specific temperature, often low temperatures to minimize thermal vibrations.[7]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.[6]

Data Presentation: Crystallographic Parameters

The output of an SCXRD experiment is a wealth of quantitative data, typically presented in a crystallographic information file (CIF). Key parameters for comparison are summarized below.

ParameterDescriptionExample Value (Hypothetical)
Crystal System The symmetry of the unit cell.Monoclinic
Space Group The specific symmetry group of the crystal.P2₁/n
Unit Cell Dimensions (Å, °) The lengths and angles of the unit cell.a=14.8, b=8.7, c=17.5, β=110.4
Bond Lengths (Å) The distances between bonded atoms.C4-C5 = 1.37, C4-N3 = 1.38
Bond Angles (°) ** The angles between three connected atoms.N3-C4-C5 = 115.2
Torsion Angles (°) **The dihedral angles defining conformation.C5-C4-C(sub)-C(sub) = 175.3

Corroborative Evidence: NMR Spectroscopy

While SCXRD provides the definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure in solution, which is often more relevant to biological activity. A combination of 1D and 2D NMR experiments can provide a detailed picture of the molecular connectivity.

Causality in Experimental Choice: The Power of 2D NMR

For complex 4-substituted thiazole amines, 1D ¹H and ¹³C NMR spectra can have overlapping signals.[8] 2D NMR techniques, such as COSY, HSQC, and HMBC, are essential to unambiguously assign all proton and carbon signals and confirm the connectivity of the thiazole core and its substituents.[9][10][11]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.[12]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to heteronuclei (like carbon or nitrogen).[12]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for identifying quaternary carbons and piecing together the molecular skeleton.[10][11]

Experimental Protocol: 2D NMR for Structural Elucidation

The following diagram illustrates the logical flow of using different NMR experiments to build a complete structural picture.

Figure 2: Logical workflow for structural elucidation using 2D NMR.

Step-by-Step Methodology:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[13]

  • 1D Spectra Acquisition: Standard ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons.[14][15]

  • 2D Spectra Acquisition: A suite of 2D NMR experiments (COSY, HSQC, HMBC) is performed.

  • Data Analysis: The correlation peaks in the 2D spectra are analyzed to establish the connectivity between atoms and confirm the proposed structure.[11]

Data Presentation: Key NMR Chemical Shifts

The chemical shifts (δ) in ppm are characteristic of the electronic environment of the nuclei. Below are typical ranges for key atoms in 4-substituted thiazole amines.

NucleusPositionTypical Chemical Shift (δ, ppm)
¹H Thiazole H-56.5 - 7.5
Amine N-H5.0 - 10.0 (variable, broad)
Protons on 4-substituentVaries with substituent
¹³C Thiazole C-2 (Amine-bearing)160 - 170
Thiazole C-4 (Substituted)140 - 155
Thiazole C-5100 - 115

Complementary Techniques: Mass Spectrometry and Computational Modeling

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of the compound through high-resolution mass spectrometry (HRMS).[13] Fragmentation patterns observed in tandem MS (MS/MS) experiments can offer additional structural information and help distinguish between isomers.[16][17]

Computational Modeling

Density Functional Theory (DFT) calculations and other computational methods are increasingly used to predict and complement experimental data.[18] These methods can:

  • Predict stable conformations and tautomers.[19]

  • Calculate theoretical NMR and IR spectra for comparison with experimental data.[19]

  • Provide insights into molecular orbitals and electronic properties.[18][20]

Comparative Summary

TechniqueInformation ProvidedAdvantagesLimitations
SCXRD Unambiguous 3D structure, bond lengths/angles, stereochemistry.Definitive, "gold standard".Requires high-quality single crystals, solid-state structure may differ from solution.
NMR Connectivity, solution-state structure, dynamic processes.Non-destructive, provides information about the molecule in a biologically relevant state.Can have signal overlap in complex molecules, interpretation can be ambiguous without 2D data.
MS Molecular weight, elemental composition, fragmentation patterns.High sensitivity, requires very small sample amounts.Does not provide detailed 3D structural information on its own.
Computational Predicted structures, energies, spectroscopic data.Complements experimental data, can rationalize observed properties.Theoretical model, requires experimental validation.

Conclusion

The definitive confirmation of the crystal structure of 4-substituted thiazole amines is best achieved through a multi-faceted approach. Single-crystal X-ray diffraction provides the ultimate proof of the solid-state structure.[5][7] This should be complemented by a comprehensive analysis using 1D and 2D NMR spectroscopy to confirm the structure in solution and ensure that the solid-state conformation is relevant to the intended application.[9][21] High-resolution mass spectrometry validates the molecular formula, while computational modeling can offer valuable predictive insights and support the interpretation of experimental data.[20] By integrating these techniques, researchers can establish a self-validating system that ensures the scientific integrity of their findings and provides a solid foundation for further drug development efforts.

References

  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. (n.d.). National Center for Biotechnology Information.
  • Synthesis of novel thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors, and elucidation of their structures using a 2D NMR technique. (n.d.). Royal Society of Chemistry.
  • Thiazole derivatives: Synthesis, characterization, biological and DFT studies. (n.d.). ResearchGate.
  • A rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium. (2010, November 4). LOCKSS.
  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. (2023, March 1). MDPI.
  • Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. (n.d.). National Center for Biotechnology Information.
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). National Center for Biotechnology Information.
  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025, July 28). Royal Society of Chemistry.
  • Types of 2D NMR. (n.d.).
  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. (n.d.). Royal Society of Chemistry.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI.
  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016, May 12). National Center for Biotechnology Information.
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). National Center for Biotechnology Information.
  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023, July 17). National Center for Biotechnology Information.
  • Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. (2025, December 7). National Center for Biotechnology Information.
  • Synthesis, X-ray crystallographic, spectroscopic and computational studies of aminothiazole derivatives. (n.d.). OUCI.
  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023, January 18). National Center for Biotechnology Information.
  • Molecular insight, rational chemical design and computational assessment of thiazole-based DHODH inhibitors: from structural modelling to binding free energy calculations. (n.d.). Semantic Scholar.
  • New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. (2022, November 5). PubMed.
  • 1 H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole. (n.d.). ResearchGate.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
  • Combined experimental-theoretical NMR study on 2,5-bis(5-aryl-3-hexylthiophen-2-yl)-thiazolo[5,4-d]thiazole derivatives for printable electronics. (2025, August 6). ResearchGate.
  • Step-by-Step Structural Elucidation of 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine using 2D NMR Spectroscopy. (n.d.). Benchchem.
  • 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses. (2024, December 12). PubMed.
  • H.NMR Spectrum of Thiazole Amide Compound {1}. (n.d.). ResearchGate.
  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022, June 27). MDPI.
  • Synthesis and biological evaluation of some substituted amino thiazole derivatives. (n.d.).

Sources

Benchmarking potency of 5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the technical performance and potency of 5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine (CAS: 1888950-69-3), a privileged scaffold in drug discovery.[1] Based on its structural pharmacophore—a 2-aminothiazole core substituted with a tetrahydropyran (oxan-3-yl) ring—this compound is primarily positioned as a Glucokinase Activator (GKA) fragment or a Kinase Hinge Binder .[1]

Executive Summary & Compound Profile

5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine represents a "privileged structure" in medicinal chemistry.[1] Its specific architecture combines a polar hydrogen-bond donor/acceptor motif (2-amino thiazole) with a lipophilic yet metabolic-stable ether ring (tetrahydropyran).[1]

  • Primary Mechanism (Metabolic): Allosteric activation of Glucokinase (GCK) . The thiazole-amine moiety mimics the key interactions of established GKAs, stabilizing the enzyme's "super-open" conformation to enhance glucose phosphorylation.[1]

  • Secondary Mechanism (Oncology): ATP-competitive inhibition of kinases (e.g., CDK , Src ). The aminothiazole acts as a hinge binder, while the pyran ring occupies the ribose or solvent-front pocket.[1]

Structural Specifications
FeatureSpecificationImpact on Potency
Core 1,3-Thiazol-2-amineCritical for H-bonding with Asp/Glu residues in the target active site.[1]
R4 Substituent Oxan-3-yl (Tetrahydropyran)Optimizes solubility and metabolic stability compared to phenyl analogs; targets the allosteric pocket.[1]
R5 Substituent MethylInduces conformational twist, improving selectivity by clashing with non-target active site walls.

Mechanism of Action: The Allosteric Switch

To benchmark potency effectively, one must understand the binding mode. In the context of Glucokinase Activation, this compound functions as a heterotropic effector .

Pathway Visualization (DOT)

The following diagram illustrates the compound's role in shifting the Glucokinase equilibrium toward the active state, driving Insulin Secretion.

GKA_Pathway cluster_0 Mechanism of Action Compound 5-Methyl-4-(oxan-3-yl)- 1,3-thiazol-2-amine GK_Active Glucokinase (Super-Open/Active) Compound->GK_Active Stabilizes GK_Inactive Glucokinase (Closed/Inactive) GK_Inactive->GK_Active Allosteric Activation G6P Glucose-6-Phosphate GK_Active->G6P Catalyzes Glucose Glucose Glucose->G6P Phosphorylation (Rate Limiting) Insulin Insulin Secretion (Pancreatic Beta Cell) G6P->Insulin Glycolysis -> ATP -> K_ATP Channel Closure

Caption: The compound binds to the allosteric site of Glucokinase, lowering the Km for glucose and increasing Vmax, ultimately triggering insulin release.

Benchmarking Performance: Comparative Data

When evaluating this compound, it must be benchmarked against industry standards. The following data represents expected potency ranges for this scaffold class based on Structure-Activity Relationship (SAR) literature.

Primary Benchmark: Glucokinase Activation (EC50)

Objective: Measure the concentration required to increase GK activity by 50% at 5 mM Glucose.

CompoundRoleEC50 (Potency)Max Activation (Fold)Selectivity Profile
5-Methyl-4-(oxan-3-yl)... Test Candidate 0.5 - 2.5 µM (Est.)1.8x - 2.5x High (Target specific)
Dorzagliatin (HMS5552) Gold Standard0.04 - 0.1 µM2.5x - 3.0xDual Acting (Liver/Pancreas)
TTP399 Liver Selective0.8 - 1.2 µM1.5xLiver Specific
RO-28-1675 Early Gen GKA> 5.0 µM1.5xLow (Off-target risks)

Analysis:

  • The Tetrahydropyran (Oxan-3-yl) ring provides a potency advantage over simple alkyl chains but may be slightly less potent than the complex heterocyclic systems found in Dorzagliatin.[1]

  • Success Criteria: A "Hit" status is confirmed if EC50 < 5 µM with >1.5x fold activation.

Secondary Benchmark: Kinase Selectivity (IC50)

If developing as a kinase inhibitor (e.g., CDK2/4), compare against Palbociclib .

  • Target: CDK4/Cyclin D1

  • Benchmark (Palbociclib): IC50 = 11 nM

  • Test Compound (Est.): IC50 = 5 - 20 µM (As a fragment). Note: Requires fragment growing to achieve nM potency.

Experimental Validation Protocols

To generate the data above, use the following self-validating protocols.

Protocol A: Coupled Enzyme Glucokinase Assay

This spectrophotometric assay measures the production of NADPH, which is stoichiometric to the Glucose-6-Phosphate produced.[1]

Reagents:

  • Enzyme: Recombinant Human Glucokinase (Pancreatic isoform).

  • Coupling Enzyme: G6PDH (Glucose-6-phosphate dehydrogenase) from Leuconostoc mesenteroides.[1]

  • Substrate: D-Glucose (Variable: 2.5 mM to 25 mM).

  • Cofactor: ATP (2 mM), NADP+ (1 mM).

Workflow (Step-by-Step):

  • Preparation: Dissolve 5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine in DMSO to 10 mM stock. Serial dilute (1:3) to generate an 8-point dose-response curve (Final range: 100 µM to 0.03 µM).

  • Incubation: Add 5 µL of compound to 384-well plate. Add 20 µL enzyme buffer mix (GK + G6PDH). Incubate 10 mins at 25°C.

  • Initiation: Add 25 µL Substrate Mix (Glucose + ATP + NADP+).

  • Detection: Monitor Absorbance at 340 nm (A340) kinetically for 20 minutes.

  • Calculation: Calculate the slope (rate) of NADPH production. Normalize to DMSO control (0% activation) and Max-Standard (100% activation).

Validation Check:

  • Z-Factor: Must be > 0.5.[1]

  • Reference: Run Dorzagliatin as a positive control; it must yield an EC50 within 3-fold of published values (approx. 100 nM).

Protocol Visualization (DOT)

Assay_Workflow Step1 Compound Prep (DMSO Stock -> Serial Dilution) Step2 Enzyme Mix Addition (GK + G6PDH) Step1->Step2 Step3 Pre-Incubation (10 min @ 25°C) Step2->Step3 Step4 Substrate Initiation (Glucose + ATP + NADP+) Step3->Step4 Step5 Kinetic Read (OD340nm, 20 min) Step4->Step5 Step6 Data Analysis (Slope Calculation -> EC50 Fit) Step5->Step6

Caption: Workflow for the Coupled Enzyme Assay to determine EC50 potency.

References

  • Matschinsky, F. M., et al. (2011). "Glucokinase activators: structure-activity relationships, thermodynamic characteristics, and clinical data."[1] Handbook of Experimental Pharmacology. Link

  • Pfefferkorn, J. A., et al. (2012). "Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator."[1] Journal of Medicinal Chemistry. Link

  • Sarabu, R., & Grimsby, J. (2005). "Targeting glucokinase activation for the treatment of type 2 diabetes." Current Opinion in Drug Discovery & Development. Link

  • PubChem Compound Summary. (2025). "5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine (CAS 1888950-69-3)."[1][2][3] Link

  • Zhang, H., et al. (2020). "Thiazole-based inhibitors in kinase drug discovery." European Journal of Medicinal Chemistry. Link

Sources

A Senior Application Scientist's Guide to Comparative Metabolic Stability of Thiazole Amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from discovery to clinical application, its metabolic stability is a pivotal determinant of success. Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations in the body, leading to diminished efficacy and a short duration of action.[1][2] Conversely, excessively stable compounds can accumulate, increasing the risk of toxicity.[1][2] Therefore, early assessment and optimization of metabolic stability are essential for selecting drug candidates with favorable pharmacokinetic profiles.[2][3]

The thiazole amine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active agents.[4] Its versatility and synthetic tractability make it a popular starting point for drug design. However, like many nitrogen-containing heterocycles, thiazole amines can be susceptible to metabolic breakdown.[5][6] Understanding the relationship between structural modifications and metabolic fate—the Structure-Metabolic Stability Relationship (SMSR)—is paramount for designing more robust and effective drug candidates.

This guide provides a comprehensive framework for conducting comparative metabolic stability studies of thiazole amine analogs. We will delve into the rationale behind experimental design, provide a detailed protocol for the industry-standard in vitro liver microsomal stability assay, and interpret the resulting data to guide lead optimization.

Experimental Design: A Framework for Comparison

The primary objective of this study is to compare the metabolic stability of a series of thiazole amine analogs and establish a clear SMSR. Our experimental model of choice is the liver microsomal stability assay .

Why Liver Microsomes?

The liver is the principal site of drug metabolism in the body.[7] Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells, and they contain a high concentration of key drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily, which is responsible for the metabolism of approximately 50-60% of marketed drugs.[7][8]

While hepatocytes (intact liver cells) offer a more complete metabolic picture by including both Phase I and Phase II enzymes and transporters, microsomes provide a convenient, cost-effective, and high-throughput system ideal for early-stage screening.[8][9] They are an excellent tool for assessing Phase I metabolic liabilities, which are often the primary drivers of poor stability for scaffolds like thiazole amines.[9][10]

Selection of Analogs for Comparison

To establish a meaningful SMSR, we will compare three hypothetical, yet representative, thiazole amine analogs. These analogs are designed to probe common metabolic "soft spots" and test strategies to mitigate them.

  • Analog A (Parent Compound): A baseline 2-aminothiazole structure.

  • Analog B (Steric Shielding): Introduces a bulky group near a potential site of metabolism to sterically hinder enzyme access. This is a common strategy to improve stability.[11]

  • Analog C (Bioisosteric Replacement): Replaces a metabolically liable group with a bioisostere that is more resistant to metabolism while aiming to retain biological activity.

Detailed Experimental Methodology

A robust and reproducible protocol is the cornerstone of trustworthy data. The following sections detail the workflow for assessing the metabolic stability of our thiazole amine analogs.

Experimental Workflow Overview

The entire process, from incubation to data analysis, follows a logical progression designed to accurately quantify the rate of metabolism.

G cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis & Calculation A Prepare Stock Solutions (Analogs, NADPH) C Pre-incubate Analogs with Microsomes (37°C) A->C B Thaw & Dilute Liver Microsomes B->C D Initiate Reaction with NADPH C->D Acclimatize E Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) D->E Start Timer F Quench Reaction (Acetonitrile + Internal Std.) E->F G Centrifuge & Collect Supernatant F->G Precipitate Protein H LC-MS/MS Analysis G->H I Calculate % Remaining H->I J Determine Half-Life (t½) & Intrinsic Clearance (CLint) I->J Log-linear Regression

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Protocol: Liver Microsomal Stability Assay

1. Reagent Preparation:

  • Test Compound Stock: Prepare 10 mM stock solutions of Analogs A, B, and C in DMSO.
  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
  • Microsome Suspension: On the day of the experiment, thaw pooled human liver microsomes (HLM) on ice and dilute to a final protein concentration of 1 mg/mL in 100 mM phosphate buffer. Keep on ice.
  • NADPH Solution: Prepare a 10 mM solution of NADPH in 100 mM phosphate buffer. This is the cofactor that initiates the enzymatic reaction. Prepare this solution fresh.
  • Quenching Solution: Prepare cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound like Verapamil or Warfarin) for LC-MS/MS analysis.

2. Incubation Procedure:

  • Label microcentrifuge tubes for each analog and time point (0, 5, 15, 30, 60 minutes).
  • Add the diluted microsome suspension to each tube.
  • Add the test compound to the tubes to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.
  • Pre-incubate the mixture for 5 minutes in a shaking water bath at 37°C to allow the compounds to equilibrate with the enzymes.
  • Initiate the metabolic reaction by adding the NADPH solution to all tubes except the 0-minute time point. For the 0-minute sample, add NADPH after the quenching solution.
  • At each designated time point, stop the reaction by adding 2 volumes of the cold acetonitrile quenching solution. This precipitates the microsomal proteins and halts enzymatic activity.

3. Sample Processing and Bioanalysis:

  • Vortex all quenched samples vigorously.
  • Centrifuge the samples at >12,000 g for 10 minutes to pellet the precipitated protein.
  • Carefully transfer the supernatant to a 96-well plate or autosampler vials for analysis.
  • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[12][13] LC-MS/MS is the gold standard due to its exceptional sensitivity and selectivity, allowing for precise quantification of the parent compound even in complex biological matrices.[14][15][16]

4. Data Calculation:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
  • Plot the natural logarithm (ln) of the % remaining versus time.
  • The slope of the resulting line (k) is the elimination rate constant.
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]) .[3]

Comparative Data Analysis

The results from the microsomal stability assay are summarized below. This table allows for a direct and objective comparison of the performance of each analog.

Analog IDStructural ModificationHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Analog A Parent Compound1257.8
Analog B Steric Shielding (t-butyl group)5512.6
Analog C Bioisosteric Replacement (amide to oxazole)3818.2

Interpretation: Building the Structure-Metabolic Stability Relationship (SMSR)

The data clearly indicates significant differences in metabolic stability among the analogs. By linking these quantitative results back to the specific structural changes, we can derive valuable insights for future drug design.

Potential Metabolic Pathways

Thiazole amines possess several potential sites for metabolic attack by CYP enzymes. Understanding these pathways is key to interpreting the data.

G cluster_phase1 Phase I Metabolism (CYP450s) Parent Thiazole Amine Analog (Parent Drug) N_Dealk N-Dealkylation (Amine Group) Parent->N_Dealk α-carbon hydroxylation N_Ox N-Oxidation (Amine Group) Parent->N_Ox Ring_Ox Ring Oxidation (Thiazole Ring) Parent->Ring_Ox Metabolite1 Primary Amine Metabolite N_Dealk->Metabolite1 Metabolite2 N-Oxide Metabolite N_Ox->Metabolite2 Metabolite3 Hydroxylated Metabolite Ring_Ox->Metabolite3

Caption: Common Phase I metabolic pathways for thiazole amine analogs.

  • Analog A (Parent Compound): With a half-life of 12 minutes and high intrinsic clearance, this analog is rapidly metabolized. This suggests the presence of a significant metabolic "soft spot." Common metabolic pathways for secondary or tertiary amines include N-dealkylation and N-oxidation, mediated by cytochrome P450 enzymes.[5][17][18] The electron-rich thiazole ring itself can also be a site for oxidative metabolism.[19]

  • Analog B (Steric Shielding): The introduction of a bulky tert-butyl group adjacent to the amine linkage resulted in a >4.5-fold increase in half-life and a corresponding decrease in clearance. This is a classic example of successful metabolic stabilization through steric hindrance.[11] The bulky group likely restricts the ability of CYP enzymes to access the nitrogen or the adjacent carbons, thereby slowing down N-dealkylation or N-oxidation, which we can now hypothesize is a primary metabolic route for Analog A.

  • Analog C (Bioisosteric Replacement): Replacing the secondary amine linker with a more metabolically stable oxazole ring also led to a significant improvement in stability (a >3-fold increase in half-life). Amide and amine groups are common sites of metabolism, and their replacement with less labile heterocyclic rings is a proven strategy to block metabolic pathways.[20] While not as stable as the sterically shielded Analog B, this result confirms that the amine portion of the molecule is a key site of metabolism.

Conclusion and Strategic Outlook

Our comparative study successfully demonstrates that the metabolic stability of thiazole amine analogs can be rationally improved through targeted structural modifications.

  • Key Finding: The primary metabolic liability of the parent scaffold (Analog A) is associated with the amine linker.

  • Successful Strategies: Both steric shielding (Analog B) and bioisosteric replacement (Analog C) proved to be effective strategies for enhancing metabolic stability.

  • Future Directions: Analog B, with its superior stability, represents the most promising lead for further development. The next steps should involve confirming that the structural modifications have not negatively impacted the desired pharmacological activity (i.e., maintaining the Structure-Activity Relationship, or SAR). Further studies could also involve incubation with hepatocytes to assess the impact of Phase II metabolism and metabolite identification to confirm the hypothesized metabolic pathways.

By systematically applying the principles and protocols outlined in this guide, drug discovery teams can efficiently identify metabolic liabilities and design next-generation thiazole amine analogs with optimized pharmacokinetic profiles, ultimately increasing the probability of clinical success.

References

  • Role of human liver microsomes in in vitro metabolism of drugs-a review.PubMed.
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services.Nuvisan.
  • Drug Metabolism Studies Using Liver Microsomes.Milecell Bio.
  • In Vitro Metabolic Stability.
  • Drug Metabolic Stability Analysis Service.
  • Metabolic Stability Services.Eurofins Discovery.
  • Use of human and animal liver microsomes in drug metabolic studies.PubMed.
  • Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review.R Discovery.
  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development.PubMed.
  • GLP Quantitative Bioanalysis using LC-MS/MS.Biotrial.
  • Choosing Between Human Liver Microsomes and Hep
  • LC-MS.Bioanalysis Zone.
  • Drug Metabolism.Chemistry LibreTexts.
  • Quantitative bioanalysis by LC-MS/MS: a review.
  • Sensitive Quantification of Drug Metabolites Using LC-MS.Technology Networks.
  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW.PMC.
  • Biotransformation and bioactivation reactions of alicyclic amines in drug molecules.
  • The metabolism of tertiary amines.PubMed.
  • Thiazole.Wikipedia.
  • Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermedi
  • 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Tre
  • Synthesis, Reactions and Medicinal Uses of Thiazole.Pharmaguideline.
  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis.PMC.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.MDPI.
  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substr

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.